molecular formula C6H11NO3 B1587887 (S)-Methyl morpholine-3-carboxylate CAS No. 741288-31-3

(S)-Methyl morpholine-3-carboxylate

Cat. No.: B1587887
CAS No.: 741288-31-3
M. Wt: 145.16 g/mol
InChI Key: VVYXIRKYWOEDRA-YFKPBYRVSA-N
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Description

(S)-Methyl morpholine-3-carboxylate (CAS: 1447972-26-0, molecular formula: C₆H₁₂ClNO₃) is a chiral morpholine derivative with a methyl ester group at the 3-position of the morpholine ring. Its stereochemistry (S-configuration) distinguishes it from racemic or other enantiomeric forms. This compound is primarily used as a synthetic intermediate in pharmaceutical and organic chemistry due to its ability to act as a building block for complex molecules. It exists as a hydrochloride salt, enhancing its stability and solubility in polar solvents .

Properties

IUPAC Name

methyl (3S)-morpholine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c1-9-6(8)5-4-10-3-2-7-5/h5,7H,2-4H2,1H3/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVYXIRKYWOEDRA-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1COCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1COCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00424924
Record name (S)-METHYL MORPHOLINE-3-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00424924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

741288-31-3
Record name (S)-METHYL MORPHOLINE-3-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00424924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-Methyl morpholine-3-carboxylate typically involves the reaction of morpholine with methyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions include maintaining a low temperature to prevent side reactions and ensure high yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (S)-Methyl morpholine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboxylate group to an alcohol.

    Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products Formed:

    Oxidation: Formation of morpholine-3-carboxylic acid.

    Reduction: Formation of morpholine-3-methanol.

    Substitution: Formation of various substituted morpholine derivatives.

Scientific Research Applications

(S)-Methyl morpholine-3-carboxylate has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a chiral ligand in asymmetric synthesis.

    Medicine: Explored for its role in the development of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-Methyl morpholine-3-carboxylate involves its interaction with specific molecular targets. The compound can act as a nucleophile in various reactions, facilitating the formation of new chemical bonds. Its chiral nature allows it to participate in enantioselective processes, making it valuable in asymmetric synthesis.

Comparison with Similar Compounds

Key Properties :

  • Molecular weight: 181.62 g/mol
  • Storage: Requires dry, sealed conditions at room temperature .
  • Hazards: Associated with health risks (e.g., H302: harmful if swallowed; H315: skin irritation) .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares (S)-Methyl morpholine-3-carboxylate with structurally related compounds, emphasizing differences in substituents, stereochemistry, and applications:

Compound Name CAS Number Molecular Formula Key Features Applications/Notes
This compound hydrochloride 1447972-26-0 C₆H₁₂ClNO₃ Chiral (S-configuration), hydrochloride salt Intermediate in asymmetric synthesis; improved solubility .
Methyl morpholine-3-carboxylate hydrochloride 1214686-81-3 C₆H₁₂ClNO₃ Racemic mixture (no stereochemistry specified) General-purpose reagent; lower enantiomeric purity limits pharmaceutical use .
(S)-Ethyl morpholine-3-carboxylate 132946-21-5 C₇H₁₃NO₃ Ethyl ester instead of methyl; free base (no salt) Adjusts lipophilicity for drug delivery systems .
(3S,5S)-Methyl 5-allylmorpholine-3-carboxylate 2060033-14-7 C₉H₁₅NO₃ Allyl group at 5-position; dual stereocenters (3S,5S) Potential use in polymer chemistry or as a ligand in catalysis .
Methyl 3-morpholinecarboxylate 126264-49-1 C₆H₁₁NO₃ Non-chiral; lacks stereochemical specification Broad utility in non-stereoselective reactions .

Key Differences and Implications

Stereochemistry: The (S)-enantiomer (1447972-26-0) is critical for applications requiring enantiopurity, such as drug development. In contrast, racemic or non-chiral analogues (e.g., 1214686-81-3, 126264-49-1) are less specialized . The (3S,5S)-allyl derivative (2060033-14-7) introduces additional stereochemical complexity, expanding its utility in asymmetric catalysis .

Functional Groups: Ethyl vs. Hydrochloride Salts: Salt forms improve solubility but may introduce handling challenges (e.g., hygroscopicity) .

Substituent Effects :

  • The allyl group in 2060033-14-7 provides a reactive site for further functionalization, such as crosslinking in polymers or participation in click chemistry .

Research Findings and Practical Considerations

  • Stability and Handling : Hydrochloride salts (e.g., 1447972-26-0) require stringent storage conditions to prevent degradation, whereas free bases (e.g., 132946-21-5) may offer greater thermal stability .
  • Synthetic Utility: The (S)-enantiomer is favored in chiral inductions, while racemic forms are cost-effective for non-stereoselective applications .
  • Commercial Availability : Some derivatives (e.g., hydrobromide salts) are discontinued, limiting their accessibility .

Biological Activity

(S)-Methyl morpholine-3-carboxylate is a chiral compound that has garnered attention in medicinal chemistry and biological research due to its unique structural features and biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the molecular formula C6H11NO3C_6H_{11}NO_3 and is characterized by a methyl ester and a carboxylic acid functional group. Its stereochemical configuration significantly influences its reactivity and interactions with biological targets.

The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. It can act as either an inhibitor or an activator, depending on the context. The compound binds to active sites or allosteric sites on enzymes, leading to alterations in their activity. This dual functionality makes it a valuable tool in enzyme mechanism studies and protein-ligand interaction research.

Enzyme Inhibition

Research indicates that this compound derivatives exhibit significant enzyme inhibition properties. For instance, studies have shown that certain derivatives can inhibit the activity of enzymes involved in metabolic pathways, making them potential candidates for drug development .

Antiparasitic Activity

A notable area of investigation has been the antiparasitic activity of compounds related to this compound. Specifically, modifications to the methyl group have been linked to enhanced efficacy against parasites such as Plasmodium falciparum, the causative agent of malaria. The structure-activity relationship (SAR) studies suggest that the N-methyl substituent is crucial for maintaining antiparasitic activity .

Case Studies

  • Inhibition of Enzyme Activity : A study demonstrated that this compound significantly inhibited the activity of specific cytochrome P450 enzymes, which are critical for drug metabolism. This finding underscores its potential role in drug-drug interaction studies .
  • Antimalarial Development : Research focused on optimizing derivatives of this compound for antimalarial therapies showed promising results. The optimized compounds displayed improved metabolic stability and enhanced solubility, leading to better pharmacokinetic profiles in vivo .

Data Table: Biological Activity Overview

Activity Description Reference
Enzyme InhibitionInhibits cytochrome P450 enzymes; potential for drug interactions
Antiparasitic ActivityEffective against Plasmodium falciparum with structural modifications
Protein-Ligand InteractionModulates enzyme activity through binding at active or allosteric sites

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(S)-Methyl morpholine-3-carboxylate
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